

Physical and chemical properties of 6-bromo-1-nitronaphthalene.

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Compound of Interest

Compound Name: 6-Bromo-1-nitronaphthalene

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An In-depth Technical Guide to 6-Bromo-1-Nitronaphthalene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of **6-bromo-1-nitronaphthalene**, a key intermediate in organic synthesis. The information is curated for researchers and professionals in the fields of chemistry and drug development, with a focus on data presentation, experimental methodologies, and visual representations of chemical pathways.

Physical and Chemical Properties

6-Bromo-1-nitronaphthalene is a substituted naphthalene derivative with the molecular formula $C_{10}H_6BrNO_2$.^{[1][2][3][4][5]} Its physical and chemical characteristics are summarized below.

Physical Properties

The key physical properties of **6-bromo-1-nitronaphthalene** are presented in the table below for easy reference.

Property	Value	Source(s)
CAS Number	102153-48-0	[1][2][6][3][5][7]
Molecular Formula	C ₁₀ H ₆ BrNO ₂	[1][2][3][4][5]
Molecular Weight	252.06 g/mol	[1][2][8][3][4]
Appearance	White to yellow powder or crystals; Yellowish solid	[8][3]
Melting Point	98-99 °C	[1][4]
Boiling Point	363.8 ± 17.0 °C (Predicted)	[1][8]
Density	1.662 ± 0.06 g/cm ³ (Predicted)	[1][8]
Solubility	Insoluble in water; Soluble in organic solvents like ethanol and acetone	[8][9]
Storage	Sealed in a dry environment at room temperature	[3][5]

Chemical Properties

The reactivity of **6-bromo-1-nitronaphthalene** is dictated by the presence of the electron-withdrawing nitro group and the bromo substituent on the naphthalene ring. Nitronaphthalenes are known to be versatile intermediates in the synthesis of dyes, agrochemicals, and pharmaceuticals.[10]

Key aspects of its chemical reactivity include:

- **Nucleophilic Aromatic Substitution:** The bromine atom can be displaced by various nucleophiles.[8] This allows for the introduction of a wide range of functional groups at the 6-position of the naphthalene core.
- **Reduction of the Nitro Group:** The nitro group can be readily reduced to an amino group (NH₂) using standard reducing agents, such as hydrogen gas with a palladium on carbon (Pd/C) catalyst or iron in the presence of an acid (Béchamp reduction).[8][10] This

transformation is crucial for the synthesis of aminonaphthalene derivatives, which are valuable building blocks in medicinal chemistry.

Spectroscopic Profile

While specific spectral data for **6-bromo-1-nitronaphthalene** is not readily available in the provided search results, a predicted profile can be inferred from data for related compounds such as 1-bromonaphthalene and 1-nitronaphthalene.[\[11\]](#)[\[12\]](#)

- ¹H NMR: The spectrum is expected to show signals in the aromatic region (typically between 7.0 and 8.5 ppm). The protons on the naphthalene ring will exhibit complex splitting patterns (doublets, triplets, and doublet of doublets) due to coupling with neighboring protons. The electron-withdrawing nitro group and the bromine atom will influence the chemical shifts of the adjacent protons.
- ¹³C NMR: The spectrum will display ten distinct signals corresponding to the ten carbon atoms of the naphthalene ring. The carbon atom attached to the bromine will be significantly shifted, as will the carbon bearing the nitro group.
- Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic absorption bands for the nitro group (NO₂) at approximately 1514-1568 cm⁻¹ (asymmetric stretching) and 1344-1354 cm⁻¹ (symmetric stretching).[\[13\]](#) Aromatic C-H stretching vibrations will appear above 3000 cm⁻¹, and C=C stretching vibrations for the aromatic ring will be observed in the 1400-1600 cm⁻¹ region.

Experimental Protocols

Detailed experimental protocols for the synthesis of **6-bromo-1-nitronaphthalene** are not explicitly available. However, the following protocols for the synthesis of its precursors and a key reaction of a related compound illustrate the fundamental chemical transformations involved.

Synthesis of 1-Nitronaphthalene (General Procedure)

This protocol is adapted from general procedures for the nitration of naphthalene.[\[13\]](#)[\[14\]](#)

Materials:

- Naphthalene
- Concentrated Nitric Acid (70%)
- Concentrated Sulfuric Acid (95%)
- Glacial Acetic Acid
- Ethanol
- Ice-cold water

Procedure:

- In a flask placed in an ice bath, slowly add concentrated sulfuric acid to concentrated nitric acid with stirring to prepare the nitrating mixture.
- Dissolve naphthalene in glacial acetic acid in a separate reaction flask equipped with a stirrer.
- Slowly add the nitrating mixture dropwise to the naphthalene solution while maintaining the reaction temperature around 60°C.
- After the addition is complete, continue stirring the mixture at 60°C for approximately one hour.
- Cool the reaction mixture and pour it into a beaker of ice-cold water to precipitate the crude 1-nitronaphthalene.
- Filter the solid product, wash it with water to remove excess acid, and then recrystallize from ethanol to obtain the purified 1-nitronaphthalene.

Bromination of Naphthalene (General Procedure)

This protocol is based on a general procedure for the bromination of naphthalene to produce α -bromonaphthalene.^[15]

Materials:

- Naphthalene
- Carbon Tetrachloride
- Bromine
- Sodium Hydroxide

Procedure:

- In a flask equipped with a stirrer, reflux condenser, and a dropping funnel, dissolve naphthalene in carbon tetrachloride.
- Warm the mixture to a gentle boil on a steam bath.
- Slowly add bromine to the reaction mixture at a rate that minimizes the escape of bromine with the evolved hydrogen bromide gas.
- Continue warming and stirring for several hours until the evolution of hydrogen bromide ceases.
- Distill off the carbon tetrachloride under reduced pressure.
- Treat the residue with powdered sodium hydroxide and stir at 90-100°C for several hours.
- Purify the resulting bromonaphthalene by fractional distillation under reduced pressure.

Reduction of a Nitronaphthalene (Béchamp Reduction)

This is a general protocol for the reduction of an aromatic nitro compound to an amine.^[10]

Materials:

- Nitronaphthalene
- Iron powder
- Concentrated Hydrochloric Acid (HCl)

- Ethanol
- Water
- Sodium Hydroxide (NaOH) solution
- Ethyl acetate

Procedure:

- In a round-bottom flask with a reflux condenser, add the nitronaphthalene and iron powder to ethanol.
- Heat the mixture to approximately 60°C with stirring.
- Add concentrated HCl dropwise over 30 minutes.
- Reflux the mixture for 1-2 hours until the iron powder has mostly dissolved.
- Cool the reaction to room temperature and pour it into a flask containing water.
- Neutralize the solution with a NaOH solution.
- Extract the aqueous mixture with ethyl acetate.
- Separate the organic layer, dry it over anhydrous sodium sulfate, and remove the solvent under reduced pressure to obtain the crude aminonaphthalene.
- The product can be further purified by recrystallization or distillation.

Visualizations

The following diagrams, generated using the DOT language, illustrate a plausible synthetic pathway and the key reactivity of **6-bromo-1-nitronaphthalene**.



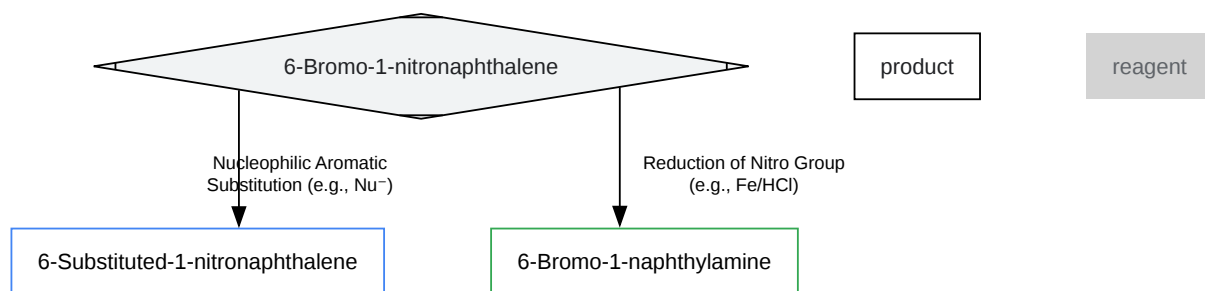
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reactant

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Caption: Plausible synthetic pathway for **6-bromo-1-nitronaphthalene** and its subsequent reduction.

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Caption: Key chemical reactions of **6-bromo-1-nitronaphthalene**.

Safety Information

Based on available data, **6-bromo-1-nitronaphthalene** should be handled with care. The following safety information has been reported:

- Hazard Statements: H302 (Harmful if swallowed), H319 (Causes serious eye irritation).[3][7]
- Precautionary Statements: P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[3][7]
- Signal Word: Warning.[3][7]
- Pictogram: GHS07 (Exclamation mark).[3][7]

It is recommended to consult the full Safety Data Sheet (SDS) from the supplier before handling this chemical.

Conclusion

6-Bromo-1-nitronaphthalene is a valuable chemical intermediate with well-defined physical properties. Its chemical reactivity, characterized by the potential for nucleophilic substitution of the bromine atom and reduction of the nitro group, makes it a versatile building block in organic synthesis. While specific spectral and biological data are limited, its properties can be reasonably predicted based on related structures. The experimental protocols for analogous compounds provide a solid foundation for its synthesis and further chemical transformations. As with all chemical reagents, appropriate safety precautions should be taken during its handling and use.

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